1,2-Dimethyl-1H-indole-3-sulfonyl fluoride
Description
Properties
Molecular Formula |
C10H10FNO2S |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1,2-dimethylindole-3-sulfonyl fluoride |
InChI |
InChI=1S/C10H10FNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 |
InChI Key |
VTKZLOKCDJNIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Reaction with Chlorosulfonyl Fluoride Derivatives
A common approach involves the reaction of 1,2-dimethylindole with chlorosulfonyl fluoride derivatives such as 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). The general procedure includes:
- Mixing 1,2-dimethylindole with CESF in acetonitrile solvent.
- Addition of a base such as disodium hydrogen phosphate (Na2HPO4) to facilitate the reaction.
- Stirring the mixture at elevated temperatures (~70 °C) under air atmosphere for 18 hours.
- Purification by column chromatography to isolate the sulfonyl fluoride product.
This method yields the desired 1,2-dimethyl-1H-indole-3-sulfonyl fluoride in moderate to good yields (typically 50-70%).
One-Pot Multicomponent Reactions
Recent advances have demonstrated one-pot, multicomponent reactions involving indole, aldehydes, and sulfonyl fluoride reagents to directly form sulfonyl fluoride-substituted heterocycles. Although these methods often target more complex scaffolds, they offer mild conditions and efficient synthesis routes that could be adapted for 1,2-dimethylindole derivatives.
Optimization of Reaction Conditions
Optimization studies have shown that reaction time, temperature, solvent choice, and base equivalents significantly influence the yield and purity of the sulfonyl fluoride product.
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Reaction Time | 12, 15, 18, 21, 24 hours | 18 hours | 71 |
| Temperature | 50 °C, 60 °C, 70 °C | 70 °C | 71 |
| Solvent | CH3CN, CH3CN/H2O mixtures | Pure CH3CN | 71 |
| Base Equivalents | 2.0, 3.2 equivalents Na2HPO4 | 3.2 equivalents Na2HPO4 | 71 |
Data adapted from reaction optimization studies for indole sulfonyl fluorides.
Characterization and Purification
The final compound is typically purified by silica gel column chromatography using appropriate eluents such as petroleum ether/ethyl acetate mixtures. Characterization includes:
- Melting point determination (if solid).
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the sulfonyl fluoride group and substitution pattern.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Mass spectrometry (MS) for molecular weight confirmation.
Summary Table of Preparation Methods
Research Findings and Literature Support
- The sulfonyl fluoride functionalization of indoles is a growing area due to the unique reactivity of the sulfonyl fluoride moiety in SuFEx (Sulfur Fluoride Exchange) click chemistry.
- The use of 2-chloroprop-2-ene-1-sulfonyl fluoride as a sulfonyl fluoride donor has been validated for regioselective C-3 sulfonylation of indoles under mild conditions with good yields.
- One-pot multicomponent reactions provide an efficient alternative for synthesizing sulfonyl fluoride-substituted heterocycles, though adaptation for 1,2-dimethylindole derivatives requires further exploration.
- Reaction optimization data indicate that temperature and reaction time are critical parameters to maximize yield without compromising product integrity.
This detailed synthesis overview of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride consolidates current methodologies, reaction conditions, and optimization strategies based on peer-reviewed research. The approaches outlined provide a robust framework for researchers aiming to prepare this compound for applications in medicinal chemistry and chemical biology.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-indole-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
1,2-Dimethyl-1H-indole-3-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Chemical Biology: It serves as a tool for labeling and probing biological systems, particularly in the study of protein-sulfonyl interactions.
Material Science: The compound can be used in the synthesis of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modification or inhibition of their function. The indole ring can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Reactivity: Sulfonyl Fluoride vs. Sulfonyl Chloride
A key structural analog is 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (), which replaces the methyl groups with a ketone and substitutes fluoride with chloride. Critical distinctions include:
The sulfonyl fluoride’s stability makes it preferable for prolonged biochemical applications, whereas the chloride derivative is more reactive but less stable in aqueous environments.
Substituent Effects: Methyl vs. Carbonyl/Furan Groups
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate () shares the indole core but replaces the sulfonyl fluoride with a furan-carbonyl-methyl ester system. Key differences:
Spectral and Structural Analysis
The N-substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives () provide NMR and HRMS benchmarks. For example:
- 13C-NMR : The methyl groups in 1,2-dimethyl-1H-indole-3-sulfonyl fluoride are expected at ~20–30 ppm, contrasting with the CH2 group at 47.45 ppm in ’s compound .
- HRMS: The target compound’s molecular ion ([M+H]+) should align with its formula (C10H10FNO2S, theoretical ~227.04 g/mol), similar to the precise mass accuracy (Δ < 1 mDa) observed in .
Biological Activity
1,2-Dimethyl-1H-indole-3-sulfonyl fluoride is a sulfonyl fluoride derivative of indole, notable for its unique chemical properties and biological activities. Indole derivatives are widely recognized in medicinal chemistry for their pharmacological potential. This compound features a sulfonyl fluoride group that enhances its reactivity, making it a valuable intermediate in various research applications.
The synthesis of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to the indole ring. Common methods include the reaction of 1,2-dimethylindole with sulfonyl fluoride reagents in the presence of bases like triethylamine in solvents such as dichloromethane at low temperatures.
The biological activity of this compound primarily stems from the reactivity of its sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This leads to modifications or inhibition of their functions. Additionally, the indole ring can interact with various biological targets, contributing to its overall activity.
Pharmacological Properties
1,2-Dimethyl-1H-indole-3-sulfonyl fluoride has been studied for its potential to inhibit specific enzymes and modulate receptor activity due to its electrophilic nature. The following table summarizes some key biological activities associated with this compound:
Case Studies
Research indicates that 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride may interact with various biological targets. For instance, studies have shown that sulfonyl fluorides can engage specific histidine residues in proteins, leading to enzyme inhibition .
In one study focusing on structure-activity relationships (SAR) involving similar sulfonyl fluoride compounds, it was demonstrated that modifications to the indole structure could enhance binding affinity and selectivity towards specific targets . This highlights the potential for developing new therapeutic agents based on this compound.
Comparison with Similar Compounds
To better understand the uniqueness of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-1H-indole | Methyl substitution at position 1 | Exhibits neuroprotective effects |
| Indole-3-sulfonyl Fluoride | Sulfonyl group at position 3 | Known for anti-inflammatory properties |
| 1,2-Dimethyl-1H-indole-3-sulfonamide | Sulfonamide group instead of sulfonyl fluoride | Potentially less reactive than sulfonyl fluoride |
This comparison illustrates how the presence of both the dimethyl substitution and the sulfonyl fluoride group contributes to the distinct reactivity and biological activity of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
